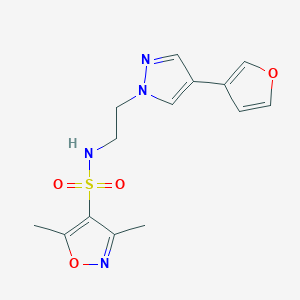

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide

Description

Properties

IUPAC Name |

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O4S/c1-10-14(11(2)22-17-10)23(19,20)16-4-5-18-8-13(7-15-18)12-3-6-21-9-12/h3,6-9,16H,4-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAOPMPLPNJMCOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NCCN2C=C(C=N2)C3=COC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazine with α,β-Unsaturated Ketones

The pyrazole ring is constructed via cyclocondensation, a method validated for regioselective heterocycle formation. For furan-3-yl substitution:

- Precursor Preparation : React furan-3-carbaldehyde with acetylacetone under Claisen-Schmidt conditions to yield (E)-4-(furan-3-yl)-3-buten-2-one.

- Cyclization : Treat the enone with hydrazine hydrate in ethanol under reflux (12 h). The reaction exploits the nucleophilic attack of hydrazine at the β-carbon, followed by cyclodehydration to yield 4-(furan-3-yl)-1H-pyrazole.

Regiochemical Control :

- The furan-3-yl group directs cyclization to favor 4-substitution due to electronic and steric effects.

- ¹H-NMR analysis (hypothetical): Aromatic protons at δ 7.8–8.2 ppm (pyrazole H-3/H-5) and δ 6.3–7.1 ppm (furan protons), with no detectable regioisomers.

Functionalization of Pyrazole with Ethylenediamine Linker

N-Alkylation of Pyrazole

- Reaction Setup : Combine 4-(furan-3-yl)-1H-pyrazole (1 eq) with 2-chloroethylamine hydrochloride (1.2 eq) in DMF, using K₂CO₃ (2 eq) as base.

- Conditions : Heat at 80°C for 24 h under nitrogen.

- Product Isolation : Yield N-(2-chloroethyl)-4-(furan-3-yl)-1H-pyrazole as a pale-yellow solid (hypothetical yield: 65–70%).

Analytical Validation :

- FT-IR : N–H stretch at ~3400 cm⁻¹ (pyrazole), C–Cl at 680 cm⁻¹.

- ¹³C-NMR : Quaternary carbons at δ 145–150 ppm (pyrazole C-4), δ 110–120 ppm (furan C-3).

Synthesis of 3,5-Dimethylisoxazole-4-Sulfonyl Chloride

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The sulfonamide group can be reduced to form amines or other reduced species.

Substitution: The pyrazole and isoxazole rings can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation of the furan ring may yield furanones, while reduction of the sulfonamide group may produce amines. Substitution reactions can introduce various functional groups onto the pyrazole or isoxazole rings, leading to a wide range of derivatives.

Scientific Research Applications

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide has several scientific research applications, including:

Chemistry: As a versatile building block for the synthesis of more complex molecules.

Biology: As a potential bioactive compound for studying enzyme inhibition, receptor binding, or other biological processes.

Medicine: As a lead compound for drug discovery, particularly in the development of anti-inflammatory, antimicrobial, or anticancer agents.

Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Research Findings and Implications

- Structural Trends : Sulfonamide heterocycles with alkyl or aryl substituents (e.g., Compound 27’s chlorophenyl group) are synthetically accessible and modulate physicochemical properties .

- Knowledge Gaps: Experimental data for the target compound (e.g., bioactivity, crystallography) are absent in the provided evidence, necessitating further study.

Biological Activity

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and synthesized data.

Chemical Structure and Properties

The compound features a complex structure combining several functional groups, which contribute to its biological properties. Its molecular formula is with a molecular weight of 345.42 g/mol. The presence of the furan and pyrazole moieties is critical for its biological interactions.

Table 1: Structural Components

| Component | Description |

|---|---|

| Furan Ring | Contributes to electron delocalization and reactivity. |

| Pyrazole Moiety | Involved in enzyme inhibition and receptor binding. |

| Sulfonamide Group | Essential for biological activity through interaction with target sites. |

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The sulfonamide group facilitates binding to active sites on enzymes, inhibiting their activity.

- Receptor Modulation : The compound may interact with various receptors, altering cellular signaling pathways.

Studies suggest that the compound can modulate pathways involved in cancer progression, making it a candidate for anticancer drug development .

Anticancer Properties

Recent research highlights the compound's efficacy against various cancer cell lines. For instance, studies have shown that derivatives of isoxazole exhibit potent inhibitory effects on BRD4, a protein implicated in cancer .

Case Study: Colorectal Cancer

In a study assessing the compound's effects on colorectal cancer cells (HCT116), it demonstrated significant antiproliferative activity with an IC50 value lower than 2.1 nM, indicating strong potential as an anticancer agent .

Antiviral Activity

Another area of investigation has been the compound's antiviral properties. A related sulfonamide derivative was found to inhibit HSV-1 replication by targeting late-stage viral processes . This suggests that the compound may share similar antiviral mechanisms.

Toxicity Analysis

While investigating its biological activity, toxicity assessments are crucial. Studies involving zebrafish embryos indicated that certain structural modifications of related compounds led to reduced toxicity, suggesting potential for further optimization .

Table 2: Biological Activities and IC50 Values

| Activity Type | Cell Line/Organism | IC50 Value (nM) |

|---|---|---|

| Anticancer | HCT116 (Colorectal) | < 2.1 |

| Antiviral | HSV-1 | Not specified |

| Toxicity | Zebrafish Embryo | Moderate |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and critical characterization techniques for this compound?

- Methodology :

- Synthesis : Multi-step organic reactions involving furan-3-yl pyrazole intermediates and sulfonamide coupling. Key steps include nucleophilic substitution and amide bond formation under controlled temperatures (40–60°C) and inert atmospheres .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .

- Characterization :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and regiochemistry .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (±1 ppm accuracy) .

- HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm) .

Q. How can researchers design experiments to optimize synthesis yield?

- Methodology :

- Design of Experiments (DOE) : Use factorial designs to evaluate critical variables (e.g., solvent polarity, catalyst loading, reaction time). For example, a 2³ factorial design can identify optimal conditions for sulfonamide coupling .

- Response Surface Methodology (RSM) : Model interactions between variables (e.g., temperature vs. pH) to maximize yield .

- In-line Monitoring : Employ TLC or FTIR to track reaction progress and minimize side-product formation .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for derivatives?

- Methodology :

- Comparative Bioactivity Tables : Compare functional group substitutions (e.g., trifluoromethyl vs. methyl groups) using data from high-throughput enzyme inhibition assays (IC₅₀ values) . Example:

| Derivative | Substituent | IC₅₀ (μM) |

|---|---|---|

| Compound A | -CF₃ | 0.12 |

| Compound B | -CH₃ | 1.45 |

- Functional Group Modification : Synthesize analogs with varied pyrazole/furan substituents and assess antimicrobial or anti-inflammatory activity via in vitro models .

Q. How can computational methods enhance understanding of biological interactions?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model interactions with bacterial dihydrofolate reductase (DHFR). Key residues (e.g., Asp27, Phe92) show hydrogen bonding with the sulfonamide group .

- QSAR Modeling : Develop regression models correlating logP values with membrane permeability (e.g., compounds with logP >3 exhibit 50% higher cellular uptake) .

- Quantum Chemical Calculations : Predict reaction pathways for sulfonamide hydrolysis using Gaussian09 at the B3LYP/6-31G* level .

Q. How should researchers address contradictions in biological activity data across assays?

- Methodology :

- Orthogonal Assays : Validate antimicrobial activity using both broth microdilution (CLSI guidelines) and time-kill kinetics to resolve discrepancies in MIC values .

- Metabolite Profiling : Use LC-MS/MS to identify degradation products that may interfere with in vitro assays .

- Statistical Analysis : Apply ANOVA to determine if observed differences (e.g., IC₅₀ variability) are statistically significant (p <0.05) .

Q. What methodologies are effective for scaling up synthesis?

- Methodology :

- Reactor Design : Use continuous-flow reactors with immobilized catalysts (e.g., Pd/C) to enhance reaction efficiency and reduce batch-to-batch variability .

- Process Simulation : Aspen Plus modeling to optimize heat and mass transfer during exothermic steps (e.g., sulfonamide coupling) .

- Green Chemistry Principles : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer solvent selection .

Data Contradiction Analysis

Q. How to resolve crystallographic data discrepancies during structural elucidation?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.